![molecular formula C21H14ClNO4 B2646778 benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 343375-50-8](/img/structure/B2646778.png)

benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

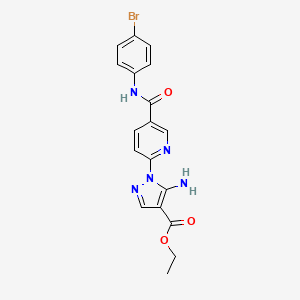

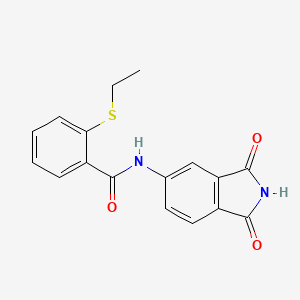

Benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chemical compound with the molecular formula C21H14ClNO4 . It has an average mass of 379.793 Da and a monoisotopic mass of 379.061127 Da . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H14ClNO4/c1-11-13(21(25)26-10-12-6-7-27-20(12)24)8-15-18(23)14-4-2-3-5-16(14)28-19(15)22-11/h2-8H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique

Docking Studies on Chromeno Derivatives for Breast Cancer

Research on chromeno[4,3-b]pyridine derivatives has demonstrated their potential in the treatment of breast cancer. A series of these compounds were designed, synthesized, and screened for their anticancer activities, utilizing molecular docking studies to evaluate their interactions with cancer cell lines. The findings suggest that certain derivatives exhibit significant activity against breast cancer cells, underscoring the importance of the chromeno scaffold in the development of new anticancer agents (Ghada E. Abd El Ghani, M. A. Elmorsy, & Mona E. Ibrahim, 2022).

Chromene Derivatives in Photochromic Materials

Another study focused on chromene chromium carbene complexes and their application in synthesizing naphthopyran and naphthopyrandione units, which are crucial components of photochromic materials. This research demonstrates the utility of chromene derivatives in creating materials that can change color in response to light exposure, indicating potential applications in optical devices and materials science (Manish Rawat, V. Prutyanov, & W. Wulff, 2006).

Antihypertensive Activity of Chromene Derivatives

Chromene derivatives have also been investigated for their antihypertensive properties. Synthesis of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds has shown these chromenes to be potent antihypertensive agents. This research highlights the potential of chromene scaffolds in developing new therapeutic agents for hypertension management (R. Bergmann & R. Gericke, 1990).

Antimicrobial Activity of Pyrano Pyrimidinones

The synthesis of novel fused pyrano pyrimidinones via an eco-friendly catalysis process has shown that these compounds possess significant antimicrobial activity. This discovery points to the chromene derivatives' potential in combating bacterial and fungal infections, underscoring their importance in the development of new antimicrobial agents (Janardhan Banothu, Rajitha Gali, Ravibabu Velpula, & Rajitha Bavantula, 2013).

Topoisomerase Inhibition for Tumor Treatment

A study on terpyridine-skeleton molecules, including chromeno[4,3-b]pyridine cores, demonstrated these compounds as effective topoisomerase inhibitors, offering a promising avenue for cancer treatment. These molecules induced apoptosis in cancer cells and significantly inhibited tumor growth, highlighting the chromene derivatives' potential in oncology (Hanbyeol Kwon et al., 2015).

Propriétés

IUPAC Name |

benzyl 7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO4/c1-12-15(21(25)26-11-13-5-3-2-4-6-13)10-17-19(24)16-9-14(22)7-8-18(16)27-20(17)23-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBDNSVXSOSJKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B2646702.png)

![N-(2,3-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2646705.png)

![N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2646706.png)

![(2-Chlorobenzyl)[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2646714.png)

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2646717.png)